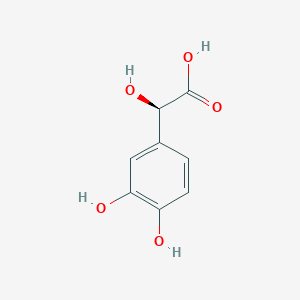

3,4-Dihydroxymandelic acid, (R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,4-Dihydroxymandelic acid involves the condensation of glyoxylic acid with catechol in the presence of sodium hydroxide. The reaction is typically carried out at low temperatures (5-15°C) to control the pH and avoid the formation of ortho-position products . The reaction conditions include:

- Cooling 35-45 wt% glyoxylic acid solution to 10-15°C.

- Adding 30 wt% sodium hydroxide solution dropwise.

- Reacting at 10-15°C to obtain sodium glyoxylate solution.

- Adding deionized water, sodium hydroxide, and catechol into a reaction kettle.

- Cooling to 5-8°C and adding sodium glyoxylate solution dropwise over 45-60 minutes.

- Reacting for 8-10 hours and aging for 45-48 hours .

Industrial Production Methods

Industrial production of 3,4-Dihydroxymandelic acid often involves similar synthetic routes but on a larger scale. The process is optimized to increase yield and purity while minimizing environmental impact. Microbial synthesis methods are also being explored to avoid the production of hazardous waste associated with chemical synthesis .

Chemical Reactions Analysis

Enzymatic Oxidation via Aldehyde Dehydrogenases

DOMA is biosynthesized through the oxidation of 3,4-dihydroxymandelaldehyde by aldehyde dehydrogenases (ALDHs) in humans. This reaction involves NAD+ or NADP+ as cofactors:

3,4-Dihydroxymandelaldehyde+NAD(P)++H2O→DOMA+NAD(P)H+H+

Key Enzymes :

-

ALDH1A3 (UniProt: P47895): Oxidizes retinal and related aldehydes, with a molecular weight of 56.1 kDa .

-

ALDH3B1 (UniProt: P43353): Prefers medium/long-chain aldehydes and exhibits dual NAD+/NADP+ dependency .

Table 1 : Aldehyde Dehydrogenases Catalyzing DOMA Biosynthesis

| Enzyme | Cofactor | Substrate Specificity | Molecular Weight (kDa) |

|---|---|---|---|

| ALDH1A3 | NAD+ | Retinal derivatives | 56.1 |

| ALDH3B1 | NAD+/NADP+ | Lipid peroxidation aldehydes | 51.8 |

Catechol O-Methyltransferase (COMT)-Mediated Conversion

DOMA participates in methylation reactions with COMT, transferring a methyl group to guaiacol (2-methoxyphenol):

DOMA+GuaiacolCOMTVanillylmandelic Acid+Pyrocatechol

This reaction is critical in neurotransmitter metabolism, particularly in the breakdown of norepinephrine .

Tyrosinase-Catalyzed Oxidative Decarboxylation

Tyrosinase oxidizes DOMA to its o-quinone intermediate, which undergoes spontaneous oxidative decarboxylation to form 3,4-dihydroxybenzaldehyde (DOBA):

DOMATyrosinaseo-Quinone→DOBA+CO2

Key Findings :

-

The o-quinone intermediate is unstable, with a half-life <1 min under physiological conditions .

-

This pathway is utilized in spectrophotometric assays to measure tyrosinase activity .

Antioxidant Activity via Radical Scavenging

DOMA exhibits potent antioxidative properties:

-

DPPH Radical Scavenging : 4× more effective than ascorbic acid (IC50 = 12 μM vs. 48 μM) .

-

Superoxide Scavenging : IC50 = 8 μM (vs. 40 μM for ascorbic acid) .

-

Lipid Peroxidation Inhibition : Synergistic effects with α-tocopherol in oils .

Table 2 : Antioxidant Performance of DOMA

| Assay | DOMA IC50 | Ascorbic Acid IC50 |

|---|---|---|

| DPPH Radical | 12 μM | 48 μM |

| Superoxide Radical | 8 μM | 40 μM |

Non-Enzymatic Degradation Pathways

Under acidic or oxidative conditions, DOMA undergoes decarboxylation to form 3,4-dihydroxyphenylglycol, a reaction accelerated by transition metals like Fe3+ .

Scientific Research Applications

3,4-Dihydroxymandelic acid has several scientific research applications:

Mechanism of Action

3,4-Dihydroxymandelic acid exerts its effects primarily through its antioxidative properties. It acts as a scavenger of free radicals, thereby protecting cells from oxidative damage . It is also involved in the metabolism of norepinephrine, where it is produced by the action of aldehyde dehydrogenase on norepinephrine . This compound can also promote chemotaxis and virulence gene expression in certain bacteria, such as enterohemorrhagic Escherichia coli .

Comparison with Similar Compounds

3,4-Dihydroxymandelic acid is similar to other catechol derivatives, such as:

3,4-Dihydroxyphenylglycol: Another metabolite of norepinephrine with similar antioxidative properties.

Mandelic acid: The parent compound, which lacks the catechol functionality and thus has different chemical properties.

3-Hydroxymandelic acid: A hydroxy acid derivative with different reactivity and applications.

The uniqueness of 3,4-Dihydroxymandelic acid lies in its dual role as a metabolite of norepinephrine and its powerful antioxidative potential, making it a compound of interest in both biological and chemical research .

Properties

CAS No. |

64998-15-8 |

|---|---|

Molecular Formula |

C8H8O5 |

Molecular Weight |

184.15 g/mol |

IUPAC Name |

(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H8O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,9-11H,(H,12,13)/t7-/m1/s1 |

InChI Key |

RGHMISIYKIHAJW-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](C(=O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.